

# Using Timirdine in rodent models of psychosis

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Timirdine   |
| CAS No.:       | 100417-09-2 |
| Cat. No.:      | B027564     |

[Get Quote](#)

Application Note: Preclinical Evaluation of **Timirdine** in Rodent Models of Psychosis

## Executive Summary & Compound Profile

**Timirdine** (CAS: 100417-09-2; Chemical Name: 2-imino-3-(2-amino-4-chlorophenyl)thiazolidine) is a pharmacological agent historically classified within the antipsychotic class [1].[1] Unlike classic butyrophenones (e.g., haloperidol) or phenothiazines, **Timirdine** possesses a distinct iminothiazolidine scaffold. While its primary mechanism has historically been associated with dopaminergic modulation, its structural properties suggest potential utility in addressing the "unmet needs" of schizophrenia treatment: negative symptoms and cognitive dysfunction.

This Application Note provides a rigorous, standardized framework for evaluating **Timirdine** in rodent models. Given the scarcity of recent public data on this specific compound, this guide serves as a foundational protocol for researchers to re-profile **Timirdine** using modern behavioral batteries.

## Compound Specifications

| Property           | Detail                                                              |
|--------------------|---------------------------------------------------------------------|
| CAS Number         | 100417-09-2                                                         |
| Molecular Formula  | C9H10CIN3S                                                          |
| Molecular Weight   | 227.72 g/mol                                                        |
| Solubility Profile | Low water solubility; Soluble in DMSO, Ethanol.                     |
| Storage            | -20°C, desiccated, protected from light.                            |
| Handling           | Standard PPE (gloves, mask). Treat as a potent bioactive CNS agent. |

## Experimental Strategy & Workflow

To validate **Timirdine** as an antipsychotic, we must assess its efficacy across the three symptom domains of schizophrenia: Positive (psychosis/agitation), Negative (social withdrawal), and Cognitive (memory/attention).

### Figure 1: The Psychosis Validation Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the preclinical characterization of **Timirdine**, moving from formulation to multi-domain behavioral testing.

## Formulation & Dose-Finding (Critical Step)

**Timirdine** is a lipophilic amine. Improper formulation will lead to erratic bioavailability and false negatives.

#### Protocol: Vehicle Preparation

- Stock Solution: Dissolve **Timirdine** in 100% DMSO to a concentration 20x higher than the final target concentration.
- Surfactant Addition: Add Tween-80 (equal volume to DMSO) to the stock. Vortex vigorously for 2 minutes.
- Dilution: Slowly add warm (37°C) sterile saline (0.9% NaCl) while vortexing to reach the final volume.
  - Final Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.
  - Route: Intraperitoneal (i.p.) or Per Os (p.o.).
  - Volume: 10 mL/kg (mice) or 5 mL/kg (rats).

Dose Selection (The Irwin Test): Before efficacy testing, determine the Maximum Tolerated Dose (MTD). Administer **Timirdine** in log-steps (e.g., 1, 3, 10, 30 mg/kg) and observe for sedation, catalepsy, or convulsions.

- Target Dose Range for Efficacy: Typically 1/10th to 1/3rd of the sedative dose.

## Protocol A: Positive Symptoms (MK-801 Induced Hyperlocomotion)

This model mimics the "glutamatergic hypofunction" hypothesis of psychosis. NMDA receptor antagonists (like MK-801) induce hyperlocomotion and stereotypy, which valid antipsychotics should normalize [2].

Rationale: If **Timirdine** inhibits MK-801 induced hyperactivity, it suggests antipsychotic potential via downstream dopaminergic regulation or glutamatergic restoration.

#### Materials:

- Subjects: C57BL/6J mice (Male, 8-10 weeks).

- Inducer: MK-801 (Dizocilpine), 0.3 mg/kg, i.p.
- Equipment: Open Field Activity Chambers (infrared beam tracking).

#### Step-by-Step Protocol:

- Acclimatization: Place mice in the testing room 60 mins prior to the experiment.
- Habituation: Place mouse in the Open Field chamber for 30 mins to establish baseline activity.
- Pre-treatment: Remove mouse, administer **Timirdine** (e.g., 10 mg/kg) or Vehicle. Return to home cage for 30 mins (Tmax estimation).
- Challenge: Administer MK-801 (0.3 mg/kg, i.p.).
- Testing: Immediately place the mouse back into the Open Field.
- Recording: Record Total Distance Traveled (cm) and Stereotypy counts for 60 mins in 5-min bins.

#### Expected Data Output:

| Group | Treatment                     | Total Distance (cm) | Interpretation      |
|-------|-------------------------------|---------------------|---------------------|
| 1     | Vehicle + Saline              | 2,500 ± 300         | Baseline            |
| 2     | Vehicle + MK-801              | 15,000 ± 1,200      | Valid Disease Model |
| 3     | Timirdine (10 mg/kg) + MK-801 | 6,000 ± 800         | Efficacy (Reversal) |

| 4 | Haloperidol (Positive Ctrl) + MK-801 | 3,000 ± 400 | Reference Standard |

## Protocol B: Sensorimotor Gating (Prepulse Inhibition - PPI)

PPI measures the brain's ability to filter out "noise." Schizophrenic patients (and rodent models) show deficits in PPI (inability to inhibit startle reaction to a loud noise if preceded by a weak "prepulse") [3].

Rationale: Reversal of PPI deficits is a strong predictor of translational efficacy for antipsychotics.

Step-by-Step Protocol:

- Chambers: Sound-attenuated startle chambers with accelerometers.
- Session Design:
  - Acclimatization: 5 min background noise (65 dB).
  - Blocks: Present a mix of trials:
    - Pulse Alone: 120 dB (40ms).
    - Prepulse + Pulse: 75dB, 80dB, or 85dB prepulse (20ms) followed 100ms later by 120 dB Pulse.
    - No Stimulus: Background noise only.
- Dosing: Administer **Timirdine** 30 mins prior to testing.
- Calculation:

Mechanistic Pathway Visualization:



[Click to download full resolution via product page](#)

Caption: Simplified circuitry of the acoustic startle reflex. **Timirdine** is hypothesized to restore inhibitory control via the Nucleus Accumbens.

## Protocol C: Cognitive Deficits (Novel Object Recognition - NOR)

Cognitive impairment is the most treatment-resistant aspect of psychosis. The NOR task relies on the rodent's innate preference for novelty and requires no external motivation (food/shock) [4].

Step-by-Step Protocol:

- Habituation (Day 1-2): Allow free exploration of the empty arena (10 mins/day).
- Training (Day 3): Place two identical objects (A + A) in the arena. Allow 10 mins exploration.
- Retention Interval: Return animal to home cage for 1 hour (Short-term memory) or 24 hours (Long-term memory).
  - Dosing: Administer **Timirdine** immediately after training (to test consolidation) or 30 mins before testing (to test recall).
- Testing (Day 3): Replace one object with a novel object (A + B). Allow 5 mins exploration.
- Scoring: Calculate Discrimination Index (DI) =

#### Self-Validating Criteria:

- Control animals (Vehicle) must show a DI > 0.2 (preference for Novel).
- PCP/MK-801 treated animals (Disease Model) should show DI ≈ 0 (Random exploration).
- **Timirdine** Success: Restoration of DI > 0.15 in disease-model animals.

## References

- NCI Thesaurus. (2023).<sup>[1]</sup> **Timirdine** (Code C29710).<sup>[1]</sup> National Cancer Institute. [[Link](#)]
- Bubeníková-Valešová, V., et al. (2008). Models of schizophrenia in humans and animals based on inhibition of NMDA receptors. *Neuroscience & Biobehavioral Reviews*. [[Link](#)]
- Swerdlow, N. R., et al. (2001). Assessing the validity of an animal model of deficient sensorimotor gating in schizophrenic patients. *Archives of General Psychiatry*. [[Link](#)]
- Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data.<sup>[2]</sup><sup>[3]</sup> *Behavioural Brain Research*. [[Link](#)]
- GSRS (Global Substance Registration System). (2023). **Timirdine** Record.<sup>[1]</sup><sup>[4]</sup> FDA/NIH. [[Link](#)]

Disclaimer: **Timirdine** is a research chemical.[1][2][3][5] All protocols described herein must be approved by an Institutional Animal Care and Use Committee (IACUC). The dosages provided are estimates based on structural analogs and standard pharmacological screening practices; dose-response studies are mandatory.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. GSRS \[gsrs.ncats.nih.gov\]](https://gsrs.ncats.nih.gov)
- [2. d-nb.info \[d-nb.info\]](https://d-nb.info)
- [3. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. usitc.gov \[usitc.gov\]](https://usitc.gov)
- [5. Milrinone | C12H9N3O | CID 4197 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Milrinone)
- To cite this document: BenchChem. [Using Timirdine in rodent models of psychosis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b027564#using-timirdine-in-rodent-models-of-psychosis\]](https://www.benchchem.com/product/b027564#using-timirdine-in-rodent-models-of-psychosis)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)